molecular formula C52H72N12O11 B12400268 MC-Val-Cit-PAB-Amide-TLR7 agonist 4

MC-Val-Cit-PAB-Amide-TLR7 agonist 4

Cat. No.: B12400268
M. Wt: 1041.2 g/mol
InChI Key: ABHUQCRIABWZHT-VPHSWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the coupling of various intermediates. The industrial production methods typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise assembly of the compound’s complex structure .

Chemical Reactions Analysis

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves its interaction with toll-like receptors 7 and 8 (TLR7 and TLR8). Upon binding to these receptors, the compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells. This immune-stimulatory effect is the basis for its potential therapeutic applications .

Comparison with Similar Compounds

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is unique in its dual targeting of HER2-TLR7 and HER2-TLR8 pathways. Similar compounds include:

These compounds share similar immune-stimulatory properties but differ in their specific targets and applications.

Properties

Molecular Formula

C52H72N12O11

Molecular Weight

1041.2 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1

InChI Key

ABHUQCRIABWZHT-VPHSWYRMSA-N

Isomeric SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.